molecular formula C33H37Cl2N3O4 B12364769 4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid

4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid

Cat. No.: B12364769
M. Wt: 610.6 g/mol
InChI Key: AJQDQXYTMUFRRF-MKYOLNSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(2’R,3S,3’R,5’S)-6-chloro-3’-(3-chlorophenyl)-5’-(2,2-dimethylpropyl)-1’-ethylspiro[1,2-dihydroindole-3,4’-pyrrolidine]-2’-carbonyl]amino]-3-methoxybenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2’R,3S,3’R,5’S)-6-chloro-3’-(3-chlorophenyl)-5’-(2,2-dimethylpropyl)-1’-ethylspiro[1,2-dihydroindole-3,4’-pyrrolidine]-2’-carbonyl]amino]-3-methoxybenzoic acid typically involves multiple steps, including the formation of the spiroindole core, chlorination, and subsequent functionalization. Common reagents used in these steps include chlorinating agents, protecting groups, and coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors or enzymes, altering their activity, and modulating biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-[[(2’R,3S,3’R,5’S)-6-chloro-3’-(3-chlorophenyl)-5’-(2,2-dimethylpropyl)-1’-ethylspiro[1,2-dihydroindole-3,4’-pyrrolidine]-2’-carbonyl]amino]-3-methoxybenzoic acid: Similar compounds may include other spiroindole derivatives with different substituents.

    Comparison: This compound’s unique spiro structure and specific substituents may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C33H37Cl2N3O4

Molecular Weight

610.6 g/mol

IUPAC Name

4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid

InChI

InChI=1S/C33H37Cl2N3O4/c1-6-38-27(17-32(2,3)4)33(18-36-25-16-22(35)11-12-23(25)33)28(19-8-7-9-21(34)14-19)29(38)30(39)37-24-13-10-20(31(40)41)15-26(24)42-5/h7-16,27-29,36H,6,17-18H2,1-5H3,(H,37,39)(H,40,41)/t27-,28-,29+,33-/m0/s1

InChI Key

AJQDQXYTMUFRRF-MKYOLNSUSA-N

Isomeric SMILES

CCN1[C@H]([C@@]2(CNC3=C2C=CC(=C3)Cl)[C@H]([C@@H]1C(=O)NC4=C(C=C(C=C4)C(=O)O)OC)C5=CC(=CC=C5)Cl)CC(C)(C)C

Canonical SMILES

CCN1C(C2(CNC3=C2C=CC(=C3)Cl)C(C1C(=O)NC4=C(C=C(C=C4)C(=O)O)OC)C5=CC(=CC=C5)Cl)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.